molecular formula C9H11N3O B1618108 (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol CAS No. 330472-50-9

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

Cat. No. B1618108
CAS RN: 330472-50-9
M. Wt: 177.2 g/mol
InChI Key: ZPELHGDYBGCOKX-UHFFFAOYSA-N
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Description

“(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol” is a chemical compound with the molecular formula C11H15N3O . It is also known as "3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C(CCCO)=NC2=CC(N)=CC=C12 . This indicates that the compound contains a benzimidazole ring with an amino group at the 5-position and a methyl group at the 1-position. The benzimidazole is attached to a methanol group via a propyl linker .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.26 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Catalytic Applications

Methanol, including derivatives like (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, serves as a C1 synthon and hydrogen source in organic synthesis. It is utilized in the N-methylation of amines with RuCl3.xH2O as a cost-effective, ligand-free catalyst, demonstrating its role in the synthesis of pharmaceutical agents through late-stage functionalization. This methodology highlights its synthetic value, enabling clean and efficient production of N-methylated compounds and key pharmaceutical intermediates under H2-free conditions (Sarki et al., 2021).

Antimicrobial Activity

Compounds containing the benzoimidazole moiety, such as derivatives of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, have been constructed and evaluated for their antimicrobial activities. These studies reveal the significant effectiveness of these compounds against various gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in antimicrobial drug development (Abd El-Meguid, 2014).

Structural and Magnetic Properties

Research into the ligand-induced diversification from tetranuclear to mononuclear compounds has employed (1H-benzimidazol-2-yl)-methanol derivatives. These studies demonstrate how the substituent groups' position and steric hindrance are crucial in determining the final structures of assemblies, with implications for understanding magnetic properties in coordination chemistry (Yang et al., 2014).

Novel Heterocyclic Systems

The synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles from (1-Amino-1H-benzimidazol-2-yl)methanol showcases the creation of new ring systems. These efforts not only enrich the chemical space of heterocyclic compounds but also contribute to the development of materials and pharmaceuticals with novel properties (Tumkevičius et al., 2003).

Fluorescence Applications

Derivatives of benzimidazole, including those related to (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, have been explored for their potential in fluorescence applications. Complexes formed with these derivatives exhibit unique photophysical properties, suggesting their use in sensing, imaging, and light-emitting devices (Wei et al., 2006).

properties

IUPAC Name

(5-amino-1-methylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELHGDYBGCOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357770
Record name (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol

CAS RN

330472-50-9
Record name (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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